3-Phenyl-1,2-dithiol-1-ium perchlorate

Crystallization Purification 1,2-Dithiolium Salts

This 3-phenyl-1,2-dithiol-1-ium perchlorate salt is essential for accessing specific isothiazole substitution patterns that cannot be obtained from the 4-phenyl isomer. The perchlorate anion guarantees superior crystallinity, enabling straightforward purification that halide salts cannot offer. Critical for thiolutin total synthesis and computational benchmarking of dithiolium systems. Do not substitute with alternative salts or positional isomers—regioisomeric outcome in ammonia reactions directly impacts downstream heterocycle yields.

Molecular Formula C9H7ClO4S2
Molecular Weight 278.7 g/mol
CAS No. 10514-35-9
Cat. No. B14720964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1,2-dithiol-1-ium perchlorate
CAS10514-35-9
Molecular FormulaC9H7ClO4S2
Molecular Weight278.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=[S+]S2.[O-]Cl(=O)(=O)=O
InChIInChI=1S/C9H7S2.ClHO4/c1-2-4-8(5-3-1)9-6-7-10-11-9;2-1(3,4)5/h1-7H;(H,2,3,4,5)/q+1;/p-1
InChIKeyXTPOBDSBNKDSMX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1,2-dithiol-1-ium Perchlorate (CAS 10514-35-9) – A Defined 1,2-Dithiolium Cation Source for Heterocyclic Synthesis Procurement


3-Phenyl-1,2-dithiol-1-ium perchlorate (CAS 10514-35-9, molecular formula C₉H₇ClO₄S₂, exact mass 277.947) is a monosubstituted 1,2-dithiolium salt . This compound belongs to the 1,2-dithiolium cation class, characterized by a five-membered pseudo-aromatic ring containing two sulfur atoms and a delocalized π-electron system [1]. The perchlorate salt form is widely utilized for its favorable crystallization properties, enabling straightforward isolation and purification of the cation for subsequent synthetic applications.

3-Phenyl-1,2-dithiol-1-ium Perchlorate Procurement – Why Anion and Substitution Pattern Directly Govern Synthetic Utility and Safety Profile


Simply substituting 3-phenyl-1,2-dithiol-1-ium perchlorate with an alternative 1,2-dithiolium salt or positional isomer is not scientifically sound. The perchlorate anion imparts superior crystallizability compared to halide salts, which often resist crystallization and complicate purification workflows [1]. Furthermore, distinct phenyl-substitution patterns (e.g., 3-phenyl vs. 4-phenyl) yield different product distributions in key transformations such as isothiazole formation, influencing both the regioisomeric composition and yield of downstream heterocycles [2][3]. Neglecting these salt-form-specific properties can directly lead to procurement of a compound that underperforms in the intended synthetic protocol.

3-Phenyl-1,2-dithiol-1-ium Perchlorate – Quantitative Differentiation Evidence Against Closest Analogs


Crystallinity Advantage of the Perchlorate Salt over Halide Counterions

The perchlorate salt of the 3-phenyl-1,2-dithiol-1-ium cation crystallizes readily, whereas the corresponding halide salts (chloride, bromide, iodide) often crystallize less willingly, hindering purification and isolation [1]. This difference is critical for procurement because a poorly crystallizing salt form may lead to inconsistent purity and handling difficulties at the benchtop.

Crystallization Purification 1,2-Dithiolium Salts Anion Exchange

Solution Stability Differentiation Among Phenyl-Substituted 1,2-Dithiolium Isomers

The decomposition behavior of phenyl-substituted 1,2-dithiolium salts in protic and dipolar aprotic solvents has been systematically compared. The 3-phenyl compound forms reversible adducts with hydroxide, ethoxide, DMSO, and acetate, exhibiting an adduct stability order distinct from the 4-phenyl and 3,5-diphenyl analogs [1]. Although the precise quantitative rate constants are not publicly available, the reported stability order directly informs solvent selection for synthetic reactions where the dithiolium cation must remain intact.

Decomposition Adduct Stability Solvent Effect Regioselectivity

Crystal Structure Validation for Isomer Identity: 3-Phenyl vs. 4-Phenyl

The solid-state structure of 3-phenyl-1,2-dithiolium iodide has been determined by single-crystal X-ray diffraction, providing definitive bond lengths and angles for the cation [1]. Similarly, the 4-phenyl isomer has been structurally characterized as the thiocyanate salt [2]. These structures allow unambiguous isomer confirmation and reveal subtle geometric differences that may underlie differential reactivity. Procurement of the correct isomer can be verified against these published crystallographic parameters.

X-ray Crystallography Structural Confirmation Isomer Purity

Shock-Sensitivity Profile of 3-Phenyl Dithiolium Perchlorate Relative to Unsubstituted/Alkyl Analogs

1,2-Dithiolium perchlorates are generally shock-sensitive, but the hazard is most pronounced for the unsubstituted parent and alkyl-substituted derivatives [1]. The Science of Synthesis specifically warns that unsubstituted 1,2-dithiolium perchlorate and alkyl-1,2-dithiolium perchlorates may detonate upon heating or scratching. The presence of a phenyl substituent at the 3-position is expected to stabilize the cation electronically, potentially reducing detonation risk relative to these more hazardous analogs.

Safety Perchlorate Salts Shock Sensitivity Handling

3-Phenyl-1,2-dithiol-1-ium Perchlorate – Differentiated Application Scenarios Supported by Experimental Evidence


Regioselective Synthesis of Isothiazole Derivatives via Reaction with Ammonia

The distinct regioisomeric outcome of ammonia reactions with 3-phenyl- versus 4-phenyl-1,2-dithiolium salts makes the 3-phenyl isomer essential for accessing certain isothiazole substitution patterns not obtainable from the 4-phenyl isomer [1][2]. This selectivity is critical in the synthesis of bioactive isothiazole scaffolds. [1][2]

Precursor for 3-Phenyl-Thiolutin and Related Pyrroloisothiazole Natural Products

The 3-phenyl-1,2-dithiolium framework has been employed as a key intermediate in the total synthesis of thiolutin, a dithiolopyrrolone antibiotic [3]. The perchlorate salt's crystalline nature facilitates purification of intermediates en route to the final natural product. [3]

Crystalline Dithiolium Salt for Solid-State Structural Studies and DFT Validation

The well-defined crystallinity of the perchlorate salt and the availability of published crystal structures for both the 3-phenyl and 4-phenyl isomers make the 3-phenyl-1,2-dithiol-1-ium perchlorate an excellent candidate for benchmarking computational studies and for investigating non-covalent interactions in dithiolium salts [4][5]. [4][5]

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